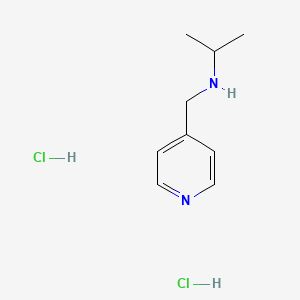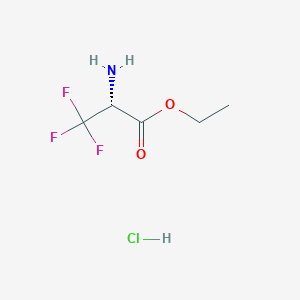amine CAS No. 1240590-80-0](/img/structure/B6344059.png)
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine], also known as Methoxyphenyl Prop-2-en-1-yl Propyl Amine (MPPA), is an aromatic amine that has a wide range of applications in the scientific field. It is a synthetic compound that has been used in various laboratory experiments and in the synthesis of other compounds. MPPA is a colorless, volatile, and flammable liquid with a boiling point of about 60°C and a melting point of about -42°C. The structure of MPPA is composed of a propenyl group and a phenyl ring with a methoxy group attached to it.
Applications De Recherche Scientifique
Dopamine D2 Receptor Ligands
Research has identified certain pharmacophores, including the 4‐(2‐methoxyphenyl)‐ moiety, as critical for high affinity to dopamine D2 receptors (D2Rs). These compounds, by acting on D2Rs, have potential applications in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The study provides a comprehensive review of the therapeutic potential of D2R modulators, highlighting the importance of the methoxyphenyl group in their structure for affinity and effectiveness (Jůza et al., 2022).
Acidolysis of Lignin Model Compounds
In the context of lignin valorization, a study reviewed the acidolysis of non-phenolic β-O-4-type lignin model compounds. It showed that the presence of methoxy groups influences the mechanism of bond cleavage, which is critical for understanding the degradation of lignin into valuable chemicals. This research points to the potential of methoxyphenyl derivatives in optimizing the acidolysis process for lignin, a major step towards the sustainable production of bio-based chemicals and fuels (Yokoyama, 2015).
Environmental Estrogens
Methoxychlor, an environmental estrogen, upon metabolism produces compounds with estrogenic activity, indicating the environmental and health impact of methoxyphenyl derivatives. The study reviews the metabolism, including the production of the active estrogenic form, and the effects on fertility and development, highlighting the importance of understanding the environmental persistence and activity of such compounds (Cummings, 1997).
Advanced Oxidation Processes
A review on the degradation of nitrogen-containing compounds, including aromatic amines, through advanced oxidation processes (AOPs) emphasizes the effectiveness of these methods in mineralizing resistant compounds. Given that methoxyphenyl derivatives can be part of complex organic pollutants, this research underlines the potential of AOPs in treating water contaminated with such compounds, improving the safety and sustainability of water resources (Bhat & Gogate, 2021).
Biogenic Amine Detection
The presence of biogenic amines in foods is a health concern, and their analysis is crucial for food safety. A review of methods for determining biogenic amines in food highlights the importance of detecting these compounds, which can be produced or influenced by methoxyphenyl derivatives. This research is vital for understanding the impact of these compounds on food quality and safety, providing valuable insights for the food industry and regulatory bodies (Önal, 2007).
These studies collectively demonstrate the diverse scientific applications of "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine" and related methoxyphenyl derivatives, ranging from pharmaceutical research to environmental science and food safety. The compound's relevance across these fields underscores its potential for further exploration and development.
Mécanisme D'action
Target of Action
The primary target of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine interacts with STAT3, inhibiting its activation . This inhibition disrupts the downstream signaling of STAT3, leading to a reduction in the production of pro-inflammatory mediators .
Biochemical Pathways
The compound affects the STAT3 signaling pathway . By inhibiting the activation of STAT3, it disrupts the pathway and reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation and potentially the symptoms of diseases like rheumatoid arthritis .
Pharmacokinetics
The compound’s molecular weight of205.3 g/mol suggests that it may have good bioavailability
Result of Action
The inhibition of STAT3 activation by (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine leads to a reduction in the production of pro-inflammatory mediators . This can result in decreased inflammation and potentially alleviate symptoms of diseases like rheumatoid arthritis .
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-propylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2/h4-9,14H,3,10-11H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDUUIYFBYZCQM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C=C/C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)
amine hydrochloride](/img/structure/B6343990.png)

![N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344005.png)
![2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344013.png)
amine hydrochloride](/img/structure/B6344021.png)
amine hydrochloride](/img/structure/B6344032.png)

amine hydrochloride](/img/structure/B6344051.png)
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)
amine hydrochloride](/img/structure/B6344071.png)

